molecular formula C13H17NO B3048235 1,3-Dimethyl-2-phenylpiperidin-4-one CAS No. 161894-21-9

1,3-Dimethyl-2-phenylpiperidin-4-one

Cat. No.: B3048235
CAS No.: 161894-21-9
M. Wt: 203.28 g/mol
InChI Key: STSXXDYXEZFGJE-UHFFFAOYSA-N
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Description

Historical Perspectives on Piperidin-4-one Chemistry

The chemistry of piperidin-4-ones is historically rooted in the development of synthetic methodologies for constructing the piperidine (B6355638) nucleus. A cornerstone in this field is the Mannich reaction, a versatile method for producing β-amino carbonyl compounds. chemrevlett.comresearchgate.net Early foundational work by Petrenko-Kritschenko and colleagues involved the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine, which yielded 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.comrdd.edu.iq

This approach was later refined by Baliah and coworkers, who developed an elegant and more direct synthesis of 2,6-disubstituted piperidin-4-ones. chemrevlett.comrdd.edu.iq Their method, a variation of the Mannich condensation, typically involves the reaction of a ketone (like ethyl methyl ketone), an aldehyde (such as benzaldehyde), and an amine source like ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.combiomedpharmajournal.org This one-pot synthesis proved to be highly effective and became a standard method for accessing a wide array of substituted piperidin-4-one derivatives, paving the way for extensive investigation into their chemical and pharmacological properties. biomedpharmajournal.org

Structural Significance and Heterocyclic Frameworks

The significance of 1,3-Dimethyl-2-phenylpiperidin-4-one is intrinsically linked to its core heterocyclic framework. The piperidine ring is a ubiquitous and vital structural motif found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. chemrevlett.comchemrevlett.comnih.gov This prevalence highlights the utility of the piperidine scaffold in the design of biologically active molecules. researchgate.net Piperidin-4-ones, in particular, serve as highly versatile intermediates for chemical synthesis, owing to the presence of both a ketone and a secondary or tertiary amine functionality within the same molecule. researchgate.netwikipedia.orgnih.gov

The stereochemistry and conformation of the piperidin-4-one ring are critical determinants of a molecule's properties and biological activity. Extensive crystallographic and spectroscopic studies have shown that the piperidin-4-one ring predominantly adopts a chair conformation. chemrevlett.com In this conformation, bulky substituents, such as the phenyl group at the C-2 position, typically orient themselves in an equatorial position to minimize steric hindrance. nih.govnih.gov However, the conformation can be influenced by the substitution pattern, and in some cases, derivatives have been observed to adopt twist-boat or distorted chair conformations. chemrevlett.com The presence of substituents on the nitrogen atom and adjacent carbons can introduce steric strains that affect the ring's geometry.

Scope and Research Trajectories Pertaining to this compound

Research involving this compound is part of a broader investigation into the synthetic utility and potential applications of substituted piperidin-4-ones. While specific studies on this exact compound are not extensively detailed in the literature, the research trajectories for its class are well-established. The primary focus is on leveraging the piperidin-4-one core as a versatile pharmacophore and a building block for more complex molecular architectures. researchgate.netnih.gov

The diverse biological activities reported for piperidin-4-one derivatives drive much of the research in this area. These compounds have been shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) depressant activities. biomedpharmajournal.orgresearchgate.netnih.gov Consequently, a significant research trajectory involves the synthesis of libraries of substituted piperidin-4-ones, including analogs of this compound, to explore their structure-activity relationships. nih.govrsc.org Modifications at the N-1, C-2, C-3, and C-6 positions are systematically made to optimize biological potency and selectivity. nih.gov For example, derivatives are synthesized to act as curcumin (B1669340) mimics with potential antitumor properties or as intermediates for acetylcholinesterase inhibitors. nih.govrsc.org

Another major research avenue is the use of these compounds as synthetic intermediates. wikipedia.org The ketone at the C-4 position is a versatile handle for further chemical transformations, allowing for the construction of fused and bridged heterocyclic systems. The inherent chirality and defined stereochemistry of substituted piperidin-4-ones make them valuable chiral building blocks in asymmetric synthesis, particularly for creating analogs of existing drugs to improve their efficacy and pharmacokinetic profiles. nih.gov

Properties

IUPAC Name

1,3-dimethyl-2-phenylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSXXDYXEZFGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341895
Record name 1,3-Dimethyl-2-phenylpiperidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161894-21-9
Record name 1,3-Dimethyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 1,3 Dimethyl 2 Phenylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,3-dimethyl-2-phenylpiperidin-4-one, a chair conformation of the piperidine (B6355638) ring is predicted to be the most stable, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. This conformational bias is critical for interpreting the predicted spectral data, particularly coupling constants and Nuclear Overhauser effects.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the two methyl groups. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The phenyl group protons are expected to appear in the aromatic region (δ 7.2-7.5 ppm). The protons on the piperidine ring will be distributed in the aliphatic region, with their specific shifts influenced by adjacent functional groups like the carbonyl, the nitrogen atom, and the phenyl ring. The proton at C-2 (benzylic and adjacent to nitrogen) is expected to be downfield. The N-methyl group should appear as a singlet, while the C-3 methyl group will be a doublet due to coupling with the H-3 proton.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para) 7.20 - 7.50 Multiplet -
H-2 (benzylic) 3.60 - 3.80 Doublet ~10-12
H-3 2.80 - 3.00 Multiplet -
H-5 (axial & equatorial) 2.40 - 2.70 Multiplet -
H-6 (axial & equatorial) 2.20 - 2.50 Multiplet -
N-CH₃ 2.30 - 2.40 Singlet -

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C=O) 205 - 215
Phenyl C (quaternary) 140 - 145
Phenyl C (CH) 125 - 130
C-2 65 - 75
C-6 55 - 65
C-5 45 - 55
C-3 40 - 50
N-CH₃ 40 - 45

2D NMR experiments provide correlational data that is indispensable for assembling the molecular structure from the 1D NMR data.

The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations are expected:

H-2 with H-3: A cross-peak would confirm the connectivity between the carbon bearing the phenyl group and the carbon with the methyl substituent.

H-3 with C(3)-CH₃ protons: This correlation would link the methine proton at C-3 to its attached methyl group.

H-5 protons with H-6 protons: Cross-peaks between the signals of the methylene (B1212753) groups at C-5 and C-6 would establish their adjacent relationship in the piperidine ring.

The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining the relative stereochemistry. Assuming a stable chair conformation with both the C-2 phenyl group and the C-3 methyl group in equatorial positions (the predicted cis diastereomer), the following NOE correlations would be expected:

H-2 with H-3: A spatial correlation would support a cis relationship between these two protons.

H-2 with C(3)-CH₃ protons: The proximity of the benzylic proton to the C-3 methyl group would provide strong evidence for the cis configuration of the phenyl and methyl groups.

Correlations between axial protons: NOEs between the axial protons at C-2, C-6, and C-5 would help to confirm the chair conformation of the piperidine ring.

The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. The expected correlations are:

A cross-peak between the H-2 signal and the C-2 signal.

A cross-peak between the H-3 signal and the C-3 signal.

Correlations for each of the phenyl protons with their respective phenyl carbons.

Cross-peaks for the H-5 and H-6 protons with the C-5 and C-6 carbons, respectively.

A cross-peak between the N-CH₃ proton signal and the N-CH₃ carbon signal.

A cross-peak between the C(3)-CH₃ proton signals and the C(3)-CH₃ carbon signal.

Advanced Two-Dimensional NMR Techniques

HMBC (Heteronuclear Multiple Bond Correlation)

For this compound, the HMBC spectrum would reveal key correlations that confirm the molecular structure. Protons on the N-methyl group (N-CH₃) would show a correlation to the carbon atoms at the C2 and C6 positions of the piperidine ring. The proton at C2 would exhibit correlations to the carbons of the phenyl ring and the carbonyl carbon at C4. Similarly, the protons of the C3-methyl group would show correlations to C2, C3, and C4. The aromatic protons on the phenyl ring would correlate with each other and with the C2 carbon of the piperidine ring, confirming the point of attachment.

Based on the known structure, the following correlations are expected to be observed in the HMBC spectrum:

Proton(s)Correlating Carbon(s) (nJCH)Structural Significance
H2C4 (3J), C6 (3J), Phenyl C1' (2J), Phenyl C2'/C6' (3J)Confirms connectivity around the chiral center C2 and its link to the phenyl group and piperidinone ring.
H3C2 (2J), C4 (2J), C5 (3J), C3-CH₃ (2J)Establishes the position of the C3 methyl group relative to the carbonyl group.
H5 (axial & equatorial)C3 (3J), C4 (2J), C6 (2J)Maps the methylene positions adjacent to the carbonyl group.
H6 (axial & equatorial)C2 (3J), C4 (3J), C5 (2J), N-CH₃ (3J)Shows connectivity to the nitrogen and the C2 position.
N-CH₃C2 (3J), C6 (3J)Confirms the N-methylation and its proximity to C2 and C6.
C3-CH₃C2 (3J), C3 (2J), C4 (3J)Confirms the attachment of the methyl group at the C3 position.
Phenyl ProtonsC2, Other Phenyl CarbonsVerifies the phenyl group's attachment point and internal structure.

Analysis of Solvent and Substituent Effects on NMR Chemical Shifts

The chemical shifts observed in NMR spectroscopy are sensitive to the molecule's electronic environment, which can be influenced by the surrounding solvent and the presence of various substituents.

Solvent Effects: The choice of deuterated solvent can induce notable shifts in the ¹H and ¹³C NMR spectra, primarily through solute-solvent interactions such as hydrogen bonding and magnetic anisotropy effects. nih.gov For this compound, using an aromatic solvent like benzene-d₆ would likely cause upfield shifts (lower ppm values) for protons situated above the plane of the benzene (B151609) ring due to its diamagnetic anisotropy. In contrast, polar or hydrogen-bond-accepting solvents like DMSO-d₆ could interact with the slightly acidic protons alpha to the carbonyl group, leading to downfield shifts. illinois.edu While specific data for this compound across a range of solvents is not extensively documented, general trends suggest that chemical shifts recorded in CDCl₃ may differ from those in more polar or aromatic solvents. nih.gov

Substituent Effects: The electronic properties of substituents on the phenyl ring can significantly alter the chemical shifts of both the aromatic and piperidine ring protons and carbons. Electron-donating groups (e.g., -OCH₃, -CH₃) at the para or ortho positions of the phenyl ring would increase electron density, causing a shielding effect (upfield shift) on the aromatic and potentially the C2 protons. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease electron density, leading to a deshielding effect (downfield shift). mdpi.com These electronic effects are transmitted through both inductive and resonance mechanisms. The magnitude of these shifts can often be correlated with Hammett substituent constants (σ), providing a quantitative measure of the electronic influence on the local magnetic environment of the nuclei. nih.gov For the piperidine ring itself, substituents can have a profound impact on the preferred conformation (chair vs. boat) and the axial/equatorial orientation of other groups, which in turn dictates the observed chemical shifts and coupling constants. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the strong absorption band for the carbonyl (C=O) group stretch, which typically appears in the region of 1700-1725 cm⁻¹ for saturated six-membered ring ketones. The C-N stretching vibration of the tertiary amine within the piperidine ring is expected to be observed in the 1180-1250 cm⁻¹ range. The spectrum would also feature bands corresponding to the phenyl group, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups on the piperidine ring would be visible in the 2850-3000 cm⁻¹ range.

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3050-3080Aromatic C-H StretchPhenyl Ring
2950-2980Asymmetric C-H StretchMethyl Groups (-CH₃)
2850-2930Aliphatic C-H StretchPiperidine Ring (-CH₂, -CH)
1710-1720C=O StretchKetone
1580-1600, 1475-1500C=C StretchAromatic Ring
1450-1470C-H Bend (Scissoring)Methylene Groups (-CH₂)
1180-1250C-N StretchTertiary Amine
700-750, 690-710C-H Out-of-Plane BendMonosubstituted Phenyl

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. While specific experimental Raman data for this compound is scarce in the literature, the expected spectrum would highlight certain structural features. The symmetric vibrations of the phenyl ring, particularly the "ring-breathing" mode around 1000 cm⁻¹, are typically strong in Raman spectra. The C=O stretching vibration would also be present, although often weaker than in the IR spectrum. Aromatic C-H stretching and aliphatic C-H stretching vibrations would also be observable. Raman spectroscopy can be particularly useful for studying conformational isomers and low-frequency ring vibrations that are often weak or absent in FT-IR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₃H₁₇NO), the calculated molecular weight is approximately 203.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 203. nih.gov

The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions. chemguide.co.uk The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Key fragmentation pathways for this compound are expected to involve cleavages alpha to the nitrogen atom and the carbonyl group, as these are common fragmentation points in such heterocyclic systems.

GC-MS data indicates major peaks at m/z values of 203, 146, and 118. nih.gov A plausible fragmentation pathway could involve:

m/z 203: The molecular ion [C₁₃H₁₇NO]⁺˙.

m/z 146: This fragment could result from the loss of the C4 carbonyl group and adjacent C5 methylene group as a neutral fragment (C₂H₃O, 57 Da), potentially through a rearrangement.

m/z 118: A prominent peak at this m/z could be formed by the cleavage of the C2-C3 and C4-C5 bonds, leading to the formation of a stable [C₈H₁₂N]⁺ fragment.

m/zProposed Fragment IonPlausible Neutral Loss
203[C₁₃H₁₇NO]⁺˙ (Molecular Ion)N/A
146[C₁₀H₁₂N]⁺C₃H₅O
118[C₈H₁₂N]⁺C₅H₅O

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

A search of the crystallographic literature and databases indicates that a single-crystal X-ray structure for the specific compound this compound has not been reported. However, analysis of closely related structures, such as derivatives of 2,6-diphenylpiperidin-4-one, consistently shows that the piperidin-4-one ring adopts a stable chair conformation. nih.govresearchgate.net In such a conformation, bulky substituents typically occupy equatorial positions to minimize steric strain.

If a crystal structure were determined for this compound, it would be expected to show the piperidine ring in a chair conformation. The phenyl group at C2 and the methyl group at C3 would likely both be in equatorial orientations to achieve maximum thermodynamic stability. Crystallographic data would provide definitive proof of this conformation and offer precise measurements of the geometry of the entire molecule, including the planarity of the phenyl ring and the puckering parameters of the piperidinone ring.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For an organic molecule like this compound, which contains a phenyl group and a carbonyl group, characteristic absorptions would be expected. The phenyl ring typically exhibits absorptions around 254 nm due to π → π* transitions, while the carbonyl group (C=O) shows a weaker n → π* transition at a longer wavelength, often around 280-300 nm.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Not all molecules that absorb UV light are fluorescent. If this compound were to exhibit fluorescence, the analysis would provide an emission spectrum, showing the wavelengths at which the molecule emits light after excitation. This data can give insights into the molecule's electronic structure and its environment.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the molecular formula. This comparison is a crucial checkpoint for verifying the purity and identity of a synthesized compound. For new compounds, an agreement within ±0.4% between the found and calculated values is generally considered acceptable for publication in scientific journals. nih.govnih.gov

The molecular formula for this compound is C₁₃H₁₇NO. Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Analysis Data for this compound

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
Carbon C 12.011 13 156.143 76.81
Hydrogen H 1.008 17 17.136 8.43
Nitrogen N 14.007 1 14.007 6.89
Oxygen O 15.999 1 15.999 7.87

| Total | | | | 203.285 | 100.00 |

Note: Experimental data from combustion analysis for this compound was not found in the public domain searches.

Stereochemistry and Conformational Analysis of 1,3 Dimethyl 2 Phenylpiperidin 4 One

Conformational Dynamics of the Piperidin-4-one Ring

The six-membered piperidin-4-one ring, like cyclohexane, is not planar and exists in various non-planar conformations to relieve ring strain. The dynamics of this ring are characterized by an equilibrium between low-energy and high-energy forms.

Predominance of Chair Conformation

The chair conformation is the most stable and therefore predominant form for most piperidin-4-one derivatives. This arrangement minimizes both torsional strain (eclipsing interactions between adjacent bonds) and angle strain. X-ray crystallographic studies of numerous related piperidin-4-ones, such as 2,6-diarylpiperidin-4-ones and 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471), consistently show the piperidine (B6355638) ring adopting a chair conformation in the solid state. nih.gov While no specific crystallographic data for 1,3-dimethyl-2-phenylpiperidin-4-one is available, it is overwhelmingly likely that it also exists primarily in a chair conformation.

Observation of Boat and Twist-Boat Conformations

The boat and twist-boat conformations are higher-energy, more flexible forms of the piperidine ring. The boat conformation suffers from significant steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. The twist-boat is a slightly more stable intermediate between the chair and boat forms. These conformations are typically not populated to a significant extent at room temperature but serve as transient states during the process of ring inversion (the "ring flip" from one chair form to another). osti.govias.ac.in In certain highly substituted or sterically hindered piperidine derivatives, particularly those with bulky N-substituents that introduce severe 1,3-allylic strain (A(1,3) strain), the ring may be forced to adopt a twist-boat or boat conformation to alleviate these unfavorable interactions. ias.ac.in There is no specific evidence to suggest that this compound adopts these higher-energy conformations as its ground state.

Stereochemical Assignment and Substituent Orientation

The compound this compound has two stereocenters at positions C-2 and C-3, meaning it can exist as different diastereomers (cis and trans isomers). The orientation of the substituents (phenyl and methyl groups) as either axial or equatorial is critical to the molecule's stability.

Equatorial and Axial Preferences of Methyl and Phenyl Groups

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, bulky substituents strongly prefer the more spacious equatorial orientation. An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction. lumenlearning.com

For this compound, both the phenyl group at C-2 and the methyl group at C-3 are sterically demanding. Therefore, the thermodynamically most stable diastereomer would be the one that allows both of these groups to occupy equatorial positions in a chair conformation. Studies on the analogous 1,3-dimethyl-2,6-diphenylpiperidin-4-one confirm that the phenyl groups and the C-3 methyl group all reside in equatorial positions. nih.govnih.gov This minimizes steric strain and leads to the most stable configuration.

Diastereoisomeric Investigations and Configurational Studies

The relative configuration of the stereocenters at C-2 and C-3 determines the diastereomer.

trans isomer: The phenyl group and the C-3 methyl group are on opposite faces of the ring. In a chair conformation, this allows for a di-equatorial arrangement (2-phenyl-eq, 3-methyl-eq), which is expected to be the most stable form.

cis isomer: The phenyl group and the C-3 methyl group are on the same face of the ring. This would force one substituent to be axial while the other is equatorial (e.g., 2-phenyl-eq, 3-methyl-ax or 2-phenyl-ax, 3-methyl-eq). Both of these arrangements would be significantly less stable than the di-equatorial trans isomer due to 1,3-diaxial interactions.

Detailed configurational studies that involve the synthesis, separation, and spectroscopic analysis of the different diastereoisomers of this compound are not available in the reviewed literature. Such studies would be necessary to definitively assign the configurations and measure the energetic differences between the isomers.

Intramolecular Interactions Governing Conformation

The primary factor governing the conformation of this compound is the minimization of steric strain.

1,3-Diaxial Interactions: As discussed, the avoidance of these destabilizing interactions is the strongest driving force, pushing the phenyl and C-3 methyl groups into equatorial positions. The energetic penalty for an axial phenyl group is substantial, and while smaller, the penalty for an axial methyl group is also significant.

Gauche Interactions: In the most stable di-equatorial conformer, a gauche interaction would exist between the adjacent equatorial phenyl and methyl groups. While this creates some steric strain, it is considerably less destabilizing than the 1,3-diaxial interactions present in other conformations.

While intermolecular forces like weak C-H···O hydrogen bonds have been observed in the crystal lattice of the related 1,3-dimethyl-2,6-diphenylpiperidin-4-one, specific studies on the intramolecular forces governing the conformational preferences of this compound are lacking. researchgate.net

Reactivity and Reaction Mechanisms Involving 1,3 Dimethyl 2 Phenylpiperidin 4 One

Reactivity at the Carbonyl Group

The ketone functional group at the C-4 position is a primary site of reactivity in 1,3-Dimethyl-2-phenylpiperidin-4-one. It readily undergoes nucleophilic addition and reduction reactions, characteristic of aliphatic ketones.

Nucleophilic Addition: The carbonyl carbon is electrophilic and is susceptible to attack by a variety of nucleophiles. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols. The stereochemical outcome of such additions is influenced by the steric hindrance imposed by the existing substituents on the piperidine (B6355638) ring. Attack will preferentially occur from the less hindered face of the molecule.

Reduction: The carbonyl group can be reduced to a secondary alcohol (1,3-dimethyl-2-phenylpiperidin-4-ol). This transformation can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, leading to the formation of either the cis or trans alcohol isomer.

Reaction TypeReagent ExampleProduct TypeStereochemical Consideration
Reduction Sodium borohydride (B1222165) (NaBH₄)Secondary AlcoholStereoselective, often yielding a mixture of diastereomers.
Reduction Lithium aluminium hydride (LiAlH₄)Secondary AlcoholA stronger reducing agent, also produces diastereomeric alcohols. core.ac.uk
Grignard Reaction Methylmagnesium bromide (CH₃MgBr)Tertiary AlcoholForms a new C-C bond, stereochemistry depends on the direction of nucleophilic attack.
Wittig Reaction Ylides (e.g., Ph₃P=CH₂)AlkeneConverts the C=O group into a C=C double bond (an exo-methylene group).

These reactions highlight the carbonyl group as a versatile handle for further functionalization of the piperidone scaffold.

Reactivity at the Keto Methylene (B1212753) Protons

The protons on the carbons adjacent to the carbonyl group (α-protons) exhibit acidic character and are crucial for a range of carbon-carbon bond-forming reactions. In this compound, there are two such positions: the C-3 methine proton and the C-5 methylene protons.

The presence of chiral centers at C-2 (bearing a phenyl group) and C-3 (bearing a methyl group) renders the two protons on the C-5 methylene group chemically non-equivalent. masterorganicchemistry.com They are classified as diastereotopic protons. This non-equivalence arises because replacing each proton with another group (e.g., deuterium) would result in the formation of diastereomers. masterorganicchemistry.com Consequently, these protons can exhibit different reaction rates and may be distinguishable in NMR spectroscopy. masterorganicchemistry.com

Under basic conditions, the removal of an α-proton generates an enolate intermediate. This enolate can then act as a nucleophile in various reactions:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group.

The regioselectivity of enolate formation (i.e., whether the proton is removed from C-3 or C-5) is influenced by both thermodynamic and kinetic factors. The C-5 position is generally less sterically hindered, making its protons kinetically more accessible.

Formation of Fused Heterocyclic Systems from Piperidin-4-one Intermediates

Piperidin-4-ones are valuable synthons for the construction of more complex, fused heterocyclic systems. The reactivity at both the carbonyl group and the α-methylene protons can be harnessed to build new rings onto the piperidine framework.

One common strategy involves reacting the piperidin-4-one with a binucleophilic reagent that can react with two sites on the piperidone. For example, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo-fused piperidines. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazolo-fused systems.

ReactantFused Ring SystemReaction Type
Hydrazine (NH₂NH₂)Pyrazolo[3,4-d]piperidineCondensation
Urea (B33335) (NH₂CONH₂)Pyrimido[4,5-d]piperidineCondensation
GuanidinePyrimido[4,5-d]piperidineCondensation
MalononitrilePyrano[2,3-c]piperidineKnoevenagel condensation followed by cyclization

These reactions significantly expand the structural diversity accessible from the this compound core, enabling the synthesis of novel polycyclic scaffolds.

Mechanistic Pathways of Piperidin-4-one Formation

The synthesis of the this compound ring system is typically achieved through a multicomponent reaction, most notably a variation of the Mannich reaction. mdma.ch This reaction class is a powerful tool for the stereoselective assembly of polysubstituted piperidones. mdma.ch

The formation of the closely related 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) provides a clear model for the synthesis. nih.govresearchgate.net The synthesis of this compound would logically proceed via a one-pot condensation of benzaldehyde, methylamine (B109427), and an appropriate ketone that serves as the source for the remaining three carbon atoms of the piperidine ring, such as ethyl methyl ketone.

The mechanism is believed to proceed through the following key steps:

Iminium Ion Formation: Benzaldehyde reacts with methylamine to form an electrophilic iminium ion.

Enamine/Enol Formation: Ethyl methyl ketone forms an enamine (with methylamine) or an enol under the reaction conditions.

First Mannich Addition: The enol/enamine attacks the iminium ion, forming the first carbon-carbon bond and creating a δ-amino-ketone intermediate.

Second Mannich Addition: A second molecule of the iminium ion is attacked by the enolate of the δ-amino-ketone.

Intramolecular Cyclization (Aza-Michael Addition): The amino group of the intermediate undergoes an intramolecular conjugate addition to the α,β-unsaturated ketone, closing the ring to form the piperidin-4-one structure.

This cascade of reactions, known as the Petrenko-Kritschenko piperidone synthesis, efficiently assembles the heterocyclic core from simple acyclic precursors. wikipedia.org The stereochemistry of the substituents at the C-2 and C-3 positions is established during the carbon-carbon bond-forming steps and is influenced by the reaction conditions and the steric properties of the reactants.

Computational and Theoretical Studies on 1,3 Dimethyl 2 Phenylpiperidin 4 One

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of a molecule, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net

A DFT study of 1,3-Dimethyl-2-phenylpiperidin-4-one would begin by optimizing its three-dimensional structure. This process would likely confirm the piperidin-4-one ring adopting a stable chair conformation, which is typical for such six-membered heterocyclic systems. nih.govnih.gov The calculations would also determine the preferred orientations of the phenyl group at the C2 position and the methyl group at the C3 position, predicting whether they are in axial or equatorial positions to minimize steric hindrance.

Table 1: Hypothetical DFT Optimized Geometric Parameters for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

ParameterValue
Bond Length (C2-C3)1.54 Å
Bond Length (C4=O)1.23 Å
Bond Angle (C2-N1-C6)112.5°
Dihedral Angle (C6-N1-C2-C3)-55.8°
Dipole Moment2.85 D

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Structures

For this compound, a Hirshfeld surface analysis would require its single-crystal X-ray diffraction data. The analysis would map various properties onto the molecular surface, such as d_norm (a normalized contact distance), to highlight key intermolecular interactions. Red spots on the d_norm surface typically indicate close contacts like hydrogen bonds. nih.gov

The fingerprint plots would quantify the percentage contribution of various interactions, such as H···H, C···H/H···C, and O···H/H···O contacts. Given the structure of this compound, it is expected that van der Waals forces (H···H contacts) would be predominant. The presence of the carbonyl group (C=O) would likely lead to significant C—H···O hydrogen bonding, which would be visible as distinct "wings" on the fingerprint plot. nih.gov

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The following data is illustrative and not based on actual experimental or computational results.)

Interaction TypePercentage Contribution
H···H55.0%
C···H / H···C25.5%
O···H / H···O15.2%
N···H / H···N2.1%
Other2.2%

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, a HOMO-LUMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. The HOMO would likely be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atom, indicating these are the probable sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed around the electron-withdrawing carbonyl group, highlighting it as a potential site for nucleophilic attack. asianpubs.org The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

ParameterEnergy (eV)
E_HOMO-6.50 eV
E_LUMO-0.95 eV
Energy Gap (ΔE)5.55 eV

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. nih.gov

A molecular docking study on this compound would involve selecting a relevant protein target. Given the structural similarities of piperidine (B6355638) scaffolds to various bioactive compounds, potential targets could include enzymes or receptors in the central nervous system. nih.gov The simulation would place the ligand into the binding site of the receptor and score different poses based on binding energy.

The results would reveal the most stable binding mode and identify the specific amino acid residues in the receptor that interact with the ligand. These interactions could include hydrogen bonds (e.g., with the carbonyl oxygen of the ligand), hydrophobic interactions (with the phenyl and methyl groups), and van der Waals forces. The calculated binding affinity (often expressed in kcal/mol) would provide an estimate of the ligand's potency. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative and not based on actual experimental or computational results.)

ParameterValue / Interacting Residues
Binding Affinity-8.5 kcal/mol
Hydrogen Bond InteractionsTYR 84, SER 122
Hydrophobic InteractionsPHE 290, TRP 86, LEU 310
Predicted Inhibition Constant (Ki)1.5 µM

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative framework for understanding and comparing the chemical reactivity of molecules within the context of Density Functional Theory. researchgate.netrsc.org

For this compound, these descriptors would be calculated using the following relationships:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

A high chemical hardness (η) value, derived from a large HOMO-LUMO gap, indicates high stability and low reactivity. Conversely, a low hardness (high softness) suggests the molecule is more reactive. The electrophilicity index (ω) measures the propensity of a species to accept electrons. These calculated indices would allow for a detailed comparison of the reactivity of this compound with other related compounds.

Table 5: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results derived from the hypothetical values in Table 3.)

DescriptorValue (eV)
Ionization Potential (I)6.50
Electron Affinity (A)0.95
Chemical Hardness (η)2.775
Chemical Softness (S)0.180
Electronegativity (χ)3.725
Electrophilicity Index (ω)2.501

Synthesis and Characterization of Derivatives and Analogues of 1,3 Dimethyl 2 Phenylpiperidin 4 One

Systematic Structural Modifications of the Piperidin-4-one Core

The synthesis of piperidin-4-one derivatives is often achieved through the Mannich condensation reaction. chemrevlett.com This reaction typically involves the condensation of a ketone, an aldehyde, and an amine, such as ammonium (B1175870) acetate (B1210297), providing a straightforward route to the core piperidine (B6355638) structure. chemrevlett.comresearchgate.net Subsequent modifications can then be introduced to create a diverse library of analogues.

For example, the synthesis of 3-methyl-2,6-ditolylpiperidin-4-one and 3-methyl-2,6-dianisylpiperidin-4-one involves the condensation of ethyl methyl ketone, the corresponding substituted aromatic aldehyde (tolualdehyde or anisaldehyde), and ammonium acetate. researchgate.net Similarly, derivatives with other substitutions on the phenyl ring, such as chloro groups, have been synthesized and studied. nih.gov

Table 1: Examples of Analogues with Altered Phenyl Moieties

Compound Name R Group at C-2 and C-6 Reference
3-Methyl-2,6-ditolylpiperidin-4-one p-tolyl (C₆H₄CH₃) researchgate.netresearchgate.net
3,5-Dimethyl-2,6-ditolylpiperidin-4-one p-tolyl (C₆H₄CH₃) researchgate.netresearchgate.net
3-Ethyl-2,6-ditolylpiperidin-4-one p-tolyl (C₆H₄CH₃) researchgate.netresearchgate.net
3-Methyl-2,6-dianisylpiperidin-4-one p-anisyl (C₆H₄OCH₃) researchgate.netresearchgate.net
3,5-Dimethyl-2,6-dianisylpiperidin-4-one p-anisyl (C₆H₄OCH₃) researchgate.netresearchgate.net
3-Ethyl-2,6-dianisylpiperidin-4-one p-anisyl (C₆H₄OCH₃) researchgate.netresearchgate.net

The identity and stereochemistry of alkyl substituents on the piperidine ring significantly impact its conformation and properties. Research has explored the introduction of various alkyl groups at the C-3 and C-5 positions, adjacent to the carbonyl group. Common modifications include the synthesis of 3-methyl, 3-ethyl, and 3,5-dimethyl derivatives. researchgate.netresearchgate.net

The synthesis of these compounds follows the general Mannich reaction, using different ketones as starting materials. For instance, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) can be synthesized using ethyl methyl ketone, while 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) can be prepared from diethyl ketone. researchgate.netasianpubs.org The presence of these alkyl groups influences the puckering of the piperidine ring and the orientation of the larger phenyl substituents. researchgate.net

Table 2: Examples of Analogues with Varied Alkyl Substitution

Compound Name R³ Substituent R⁵ Substituent Reference
3-Methyl-2,6-diphenylpiperidin-4-one Methyl Hydrogen researchgate.netresearchgate.netasianpubs.org
3,5-Dimethyl-2,6-diphenylpiperidin-4-one Methyl Methyl researchgate.netresearchgate.netasianpubs.org
3-Ethyl-2,6-diphenylpiperidin-4-one Ethyl Hydrogen researchgate.netresearchgate.net

Modification at the nitrogen atom (N-1) of the piperidine ring is a key strategy for creating derivatives with distinct structural characteristics. A variety of N-substituents, including acyl, benzyl, and other alkyl groups, have been introduced. chemrevlett.com These substitutions can have a profound effect on the conformation of the six-membered ring.

Stereoisomeric and Diastereomeric Analogues

The stereochemistry of substituted piperidin-4-ones is a critical aspect of their chemical character. The presence of multiple chiral centers in analogues of 1,3-dimethyl-2-phenylpiperidin-4-one gives rise to various stereoisomers and diastereomers. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.netchemrevlett.com

In the solid state, crystallographic studies of compounds like 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) show that the piperidine ring exists in a chair conformation. nih.govresearchgate.net In this stable arrangement, the bulky substituents, such as the phenyl groups at C-2 and C-6 and the methyl group at C-3, preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions. nih.govresearchgate.net

However, the orientation of these substituents is not fixed and can vary between different analogues. For example, in the related crystal structure of r-2,c-6-bis(4-chlorophenyl)-t-3-isopropyl-1-nitrosopiperidin-4-one, the substituents on the carbon atoms of the ring are found in axial orientations. nih.gov The synthesis of specific diastereomers can be controlled by the reaction conditions and the nature of the substituents. Conformational analysis, often performed using NMR spectroscopy, is essential to determine the spatial arrangement of the groups, as the coupling constants between protons on adjacent carbons are indicative of their dihedral angles and thus their relative (axial or equatorial) orientations. researchgate.net

Applications of 1,3 Dimethyl 2 Phenylpiperidin 4 One in Advanced Organic Synthesis

Utility as a Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of a ketone functional group and the inherent reactivity of the piperidine (B6355638) ring make 1,3-Dimethyl-2-phenylpiperidin-4-one a valuable starting material for the construction of a variety of heterocyclic systems. While extensive research has been conducted on the closely related 1,3-dimethyl-2,6-diphenyl-4-piperidone, highlighting its role as a versatile intermediate, the applications of the mono-phenyl analog are also of significant interest. The presence of both a carbonyl group and a keto-methylene group provides two reactive centers for a range of chemical reactions, leading to the formation of novel heterocyclic structures.

The reactivity of the piperidin-4-one core allows for its elaboration into various fused and spirocyclic heterocyclic systems. These transformations are crucial in the development of novel molecular architectures with potential biological activities. The synthesis of such conformationally restricted molecules is a key strategy in medicinal chemistry to enhance potency and selectivity.

Building Block for Complex Molecule Construction in Medicinal Chemistry Research

The piperidine moiety is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. mdpi.com Consequently, piperidin-4-one derivatives, including this compound, are considered important building blocks in drug discovery and development. nih.govresearchgate.net The synthesis of 4-piperidones is of significant interest due to their potential medical applications, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects. nih.govresearchgate.net

The inherent stereochemistry of the substituted piperidine ring allows for the synthesis of complex molecules with defined three-dimensional structures, which is critical for their interaction with biological targets. The ability to modify the core structure of this compound at various positions enables the generation of libraries of compounds for screening and lead optimization in drug discovery programs.

Potential Roles as Catalytic Auxiliaries or Ligands

For instance, substituted 2,6-diphenyl piperdin-4-ones have been utilized as ligands for palladium(II) complexes. researchgate.net While specific research on the catalytic applications of this compound as a ligand or auxiliary is not extensively documented in the provided search results, the structural similarities to other catalytically active piperidine derivatives suggest its potential in this area. The development of chiral piperidine-based ligands is a significant area of research for enantioselective catalysis.

Q & A

Q. What methodologies are effective in analyzing conflicting cytotoxicity data across studies involving piperidin-4-one analogs?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models (e.g., RevMan software).
  • Sensitivity analysis : Exclude outliers or low-quality studies (e.g., lacking positive controls).
  • In vitro-in vivo correlation (IVIVC) : Compare cell-based results with animal toxicity profiles to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.